Molecular Weight and Crystallinity Differentiation Versus 1,3-Dithiane Analog
4-(1,3-Dithiolan-2-yl)benzoic acid exhibits a lower molecular weight (226.3 g/mol) and a well-defined melting point (166 °C, recrystallized from carbon tetrachloride) compared to its six-membered 1,3-dithiane analog 4-(1,3-dithian-2-yl)benzoic acid (240.3 g/mol) . The 14 g/mol molecular weight reduction directly impacts gravimetric calculations for stoichiometric reactions and molarity-based solution preparation. The five-membered dithiolane ring confers different crystal packing properties compared to the six-membered dithiane, which is relevant for solid-state characterization and material science applications . X-ray diffraction data for the target compound confirm a monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [1]. These crystallographic parameters are distinct from those of the dithiane analog and provide a unique fingerprint for solid-phase identity verification in procurement quality control.
| Evidence Dimension | Molecular Weight (g/mol) and Melting Point (°C) |
|---|---|
| Target Compound Data | MW = 226.3 g/mol; MP = 166 °C (from CCl₄) |
| Comparator Or Baseline | 4-(1,3-Dithian-2-yl)benzoic acid: MW = 240.3 g/mol |
| Quantified Difference | ΔMW = -14 g/mol (-5.8%) |
| Conditions | Standard molecular formula comparison; MP measured in carbon tetrachloride solvent |
Why This Matters
The 14 g/mol difference affects stoichiometric calculations, shipping weight classifications, and molar concentration preparations; the defined melting point provides a quality control benchmark for batch-to-batch consistency verification.
- [1] Crystallography Laboratory Nijmegen. Crystal data for 4-(1,3-dithiolan-2-yl)benzoic acid: monoclinic, C2, a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å, β = 94.699(3)°, Z = 4. View Source
